molecular formula C21H19NO6S B7532748 (2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate

(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate

Cat. No.: B7532748
M. Wt: 413.4 g/mol
InChI Key: WWRGVIPIEHBFDM-UHFFFAOYSA-N
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Description

(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate: is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen core fused with a cyclopentane ring, and it is functionalized with a methanesulfonamido group and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction of a suitable precursor, such as a hydroxybenzaldehyde, with a diketone under acidic or basic conditions.

    Cyclopentane Ring Fusion: The cyclopentane ring is introduced via a Diels-Alder reaction, where a diene reacts with a dienophile to form the fused ring system.

    Esterification: The final step involves the esterification of the chromen derivative with 3-(methanesulfonamido)benzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with a chromen core have shown potential as antioxidants, anti-inflammatory agents, and enzyme inhibitors. This particular compound could be explored for similar activities.

Medicine

In medicine, derivatives of chromen are being investigated for their potential use in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. The methanesulfonamido group may enhance the compound’s bioavailability and specificity towards certain biological targets.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism of action of (2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate would depend on its specific application. Generally, compounds with a chromen core can interact with various molecular targets, including enzymes and receptors. The methanesulfonamido group may facilitate binding to specific proteins, thereby modulating their activity. Pathways involved could include inhibition of oxidative stress, modulation of inflammatory responses, or interference with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl benzoate: Lacks the methanesulfonamido group, which may reduce its biological activity.

    (2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(aminosulfonyl)benzoate: Similar structure but with an aminosulfonyl group instead of methanesulfonamido, which could alter its reactivity and biological properties.

Uniqueness

The presence of the methanesulfonamido group in (2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate makes it unique compared to other chromen derivatives. This functional group can enhance the compound’s solubility, stability, and specificity towards certain biological targets, potentially making it more effective in various applications.

Properties

IUPAC Name

(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S/c1-29(25,26)22-17-7-3-6-15(8-17)21(24)27-12-16-11-20(23)28-19-10-14-5-2-4-13(14)9-18(16)19/h3,6-11,22H,2,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRGVIPIEHBFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC(=O)OC3=C2C=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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